Strontium monocitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

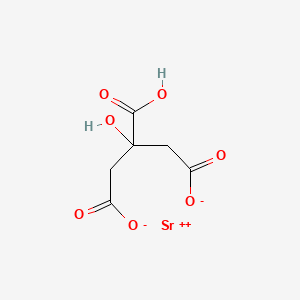

Strontium monocitrate is a useful research compound. Its molecular formula is C12H10O14Sr3 and its molecular weight is 641.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Radioisotope Applications

Strontium isotopes, particularly Strontium-89, have notable applications in the medical field, primarily for the palliation of pain from metastatic bone cancer. Studies have demonstrated that radioisotopes like Strontium-89 and samarium-153, approved in the USA and Europe, are effective in providing pain relief with response rates between 40% and 95%. Interestingly, some studies with Strontium-89 indicate not only pain relief but also a potential tumoricidal action, evidenced by a reduction of hot spots on bone scans in a significant number of patients. The effectiveness of these isotopes can be enhanced when combined with chemotherapeutic agents like cisplatin (Finlay, Mason, & Shelley, 2005).

2. Biomedical Science and Biomaterials

Strontium has a pivotal role in biomedical science. It's known that Sr2+ ions can promote bone growth and inhibit bone resorption, which makes strontium-containing medications and biomaterials particularly relevant for preventing osteoporosis and for applications in implant and tissue engineering. The bioavailability and release kinetics of strontium metal cations from materials, which are crucial for their biomedical applications, can be characterized using techniques like (87)Sr NMR spectroscopy. This technique has proven valuable for investigating strontium environments in disordered phases like bioactive glasses, helping to understand their structure and properties. Changes in the (87)Sr NMR spectrum post-immersion of these glasses in simulated body fluid underline the dynamic nature of these materials in physiological conditions (Bonhomme et al., 2012).

3. Environmental Applications

Strontium's behavior in the environment, particularly in wetlands, has been a subject of study due to its presence as a radioactive contaminant (like Strontium-90) in nuclear sites. The adsorption and desorption dynamics of Strontium on natural wetland substrates are crucial for understanding its transport and potential remediation strategies. Research has shown that organic matter, especially proteinaceous components, can significantly influence Strontium's adsorption and desorption, impacting its environmental behavior and the effectiveness of remediation efforts in wetlands (Boyer et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis of Strontium monocitrate can be achieved through a simple reaction between Strontium hydroxide and Citric acid.", "Starting Materials": [ "Strontium hydroxide", "Citric acid" ], "Reaction": [ "Dissolve Citric acid in water to form a solution.", "Add Strontium hydroxide to the Citric acid solution while stirring.", "Heat the mixture to 60-70°C and continue stirring until the Strontium monocitrate precipitates out.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the Strontium monocitrate under vacuum at 60-70°C until a constant weight is obtained." ] } | |

CAS番号 |

813-97-8 |

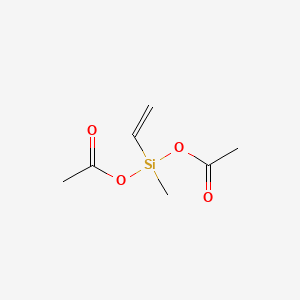

分子式 |

C12H10O14Sr3 |

分子量 |

641.1 g/mol |

IUPAC名 |

tristrontium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChIキー |

QGAPCDHPGCYAKM-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Sr+2] |

正規SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2] |

| 813-97-8 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)